molecular formula C10H13N3 B561316 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine CAS No. 108274-97-1

1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine

Cat. No.: B561316
CAS No.: 108274-97-1
M. Wt: 175.235
InChI Key: RKDCAGYQGMMYDS-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The benzimidazole moiety is known for its broad range of biological activities and is a core structure in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and formic acid, leading to the formation of the benzimidazole ring. The resulting benzimidazole is then subjected to alkylation with N,N-dimethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance the efficiency of the reaction and to facilitate the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of the benzimidazole core.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound with a simpler structure.

    2-Phenyl-1H-benzimidazole: A derivative with a phenyl group at the 2-position.

    N,N-Dimethyl-1H-benzimidazole-2-amine: A closely related compound with a similar substitution pattern.

Uniqueness: 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethylamino group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13(2)7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDCAGYQGMMYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651450
Record name 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108274-97-1
Record name 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the reactions involving 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine described in the research?

A1: The research highlights the use of this compound as a starting material to synthesize a series of novel benzimidazole derivatives. [] This is significant because benzimidazole derivatives are known for their diverse pharmacological activities, including antibacterial and antifungal properties. By modifying the structure of the parent compound, researchers aim to explore and potentially enhance these activities in the newly synthesized derivatives.

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